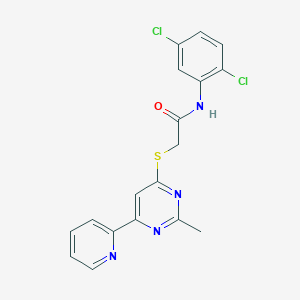

![molecular formula C8H7F3N4OS B2535225 1-Methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carbohydrazide CAS No. 886360-63-0](/img/structure/B2535225.png)

1-Methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carbohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“1-Methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carbohydrazide” is a complex organic compound. It is a derivative of pyrazole, which is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms and three carbon © atoms .

Synthesis Analysis

The synthesis of pyrazole derivatives involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . An improved synthesis technology of 1-methyl-3-trifluoromethyl-4-pyrazole carboxylic acid, an important intermediate of pesticides, was studied .Molecular Structure Analysis

The molecular structure of pyrazole derivatives is characterized by a 5-membered ring structure made up of two nitrogen atoms in the neighboring position and three carbon atoms in the central position . The molecular weight of a similar compound, 1-Methyl-3-trifluoromethyl-1H-pyrazole-5-boronic acid, is 193.92 .Chemical Reactions Analysis

Pyrazoles have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . The reaction protocol for a similar compound involved heating the reaction mixture to 80°C for 15 hours, then cooling to room temperature .Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, 1-Methyl-3-trifluoromethyl-1H-pyrazole-5-boronic acid, include a melting point of 132-137°C and it is stored at a temperature of 2-8°C .Scientific Research Applications

Synthesis and Derivatives

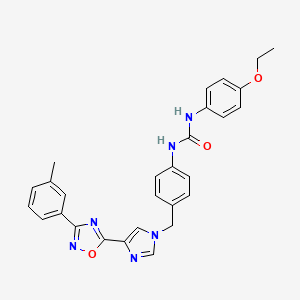

- A comprehensive study on the synthesis of various derivatives of 1-Methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carbohydrazide has been conducted. These derivatives include Pyrido[2′,3′:3,4]pyrazolo[1,5‐a]pyrimidine, Pyrido[2′,3′:3,4]pyrazolo[5,1‐c][1,2,4]triazine, and Pyrazolyl Oxadiazolylthieno[2,3‐b]pyridine derivatives. These compounds are synthesized through reactions with different active methylene compounds, halo compounds, and sulfur-containing compounds (Rateb, 2014).

Antimicrobial Activities

- Research on derivatives based on 1-Methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carbohydrazide has shown promising antimicrobial activities. For instance, bifunctional thieno[3,2-c]pyrazole and pyrazolothieno[2,3-d]pyrimidin derivatives have been synthesized and evaluated for their antimicrobial properties. These compounds have exhibited moderate to high antimicrobial activity against various microorganisms, including Aspergillus fumigatus, Candida albicans, Staphylococcus aureus, and Escherichia coli (Aly, 2016).

Heterocyclic Compound Synthesis

- The compound has been used in the synthesis of various heterocyclic compounds. For instance, derivatives like 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxaldehyde have been synthesized and employed in creating substituted heterocycles, showcasing the versatility of 1-Methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carbohydrazide in heterocyclic chemistry (Haider et al., 2005).

Spectroscopic and Molecular Studies

- Detailed spectroscopic and molecular dynamic studies have been performed on derivatives of 1-Methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carbohydrazide. These studies include vibrational spectroscopic investigations, molecular dynamic simulations, and molecular docking studies to understand the structural and electronic properties of these compounds and their potential as inhibitors in various biochemical pathways (Pillai et al., 2017).

Safety and Hazards

Future Directions

Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . The goal of future research is to discuss the current developments in synthetic techniques and biological activity related to pyrazole derivatives .

properties

IUPAC Name |

1-methyl-3-(trifluoromethyl)thieno[2,3-c]pyrazole-5-carbohydrazide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3N4OS/c1-15-7-3(5(14-15)8(9,10)11)2-4(17-7)6(16)13-12/h2H,12H2,1H3,(H,13,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHPCIZFTGYFQNY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(S2)C(=O)NN)C(=N1)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carbohydrazide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]-N-(2,6-dimethylphenyl)butanamide](/img/structure/B2535143.png)

![4-ethyl-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-2,3-dioxopiperazine-1-carboxamide](/img/structure/B2535148.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2535149.png)

![N-(4-ethoxyphenyl)-2-((7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2535150.png)

![methyl (S)-2-(4-(4-chlorophenyl)-2-formyl-3,9-dimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)acetate](/img/structure/B2535159.png)